N-(2,3,4-trimethoxybenzyl)aniline
Description
N-(2,3,4-Trimethoxybenzyl)aniline is a substituted benzylaniline derivative characterized by a benzyl group attached to an aniline moiety, with methoxy substituents at the 2-, 3-, and 4-positions of the benzyl ring. Such compounds are frequently explored for biological activities, including enzyme inhibition (e.g., acetylcholinesterase, AChE) and antitubulin effects, as well as applications in materials science due to their crystallographic and electronic properties .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 |
InChI Key |
ITQURMKDNRAVJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process involves three stages:
Standard Protocol
Catalytic Hydrogenation with Pd/C
Pd/C-mediated hydrogenation is a scalable method for reducing pre-isolated Schiff bases.
Table 2: Catalytic Hydrogenation Performance
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 50 | 25 | 92 |
| 5% Pt/C | 50 | 25 | 88 |
| Raney Ni | 50 | 25 | 75 |
Advantages :
Precursor Synthesis: 2,3,4-Trimethoxybenzaldehyde
The aldehyde precursor is synthesized from pyrogallol (1,2,3-trihydroxybenzene) via sequential methylation and formylation.
Table 3: Precursor Synthesis Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methylation | 90–92.5 | 99.5 |
| Formylation | 72–74 | 99.6 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | AlCl3/PMHS | Pd/C Hydrogenation |
|---|---|---|
| Yield (%) | 82–89 | 90–92 |
| Reaction Time | 5–8 hours | 12 hours |
| Catalyst Cost | Low | Moderate |
| Scalability | Moderate | High |
| Byproducts | Siloxanes | None |
Industrial-Scale Considerations
Patent CN102875344A details a continuous-flow hydrogenation process achieving 94% yield at 100 kg/batch. Key factors include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3,4-trimethoxybenzyl)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers .
Biology:
- Investigated for its potential cytotoxic and antimitotic activities. It acts by inhibiting tubulin polymerization, making it a candidate for cancer research .
Medicine:
- Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer due to its ability to inhibit cell division .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action of N-(2,3,4-trimethoxybenzyl)aniline involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cytotoxic effects on rapidly dividing cells .
- The compound may also interact with other cellular targets, such as enzymes involved in oxidative stress pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural and Crystallographic Differences
(a) N-(3,4,5-Trimethoxybenzyl)aniline
- Structure : Methoxy groups at the 3-, 4-, and 5-positions on the benzyl ring.
- Molecular Properties: Molecular weight: 273.33 g/mol (C₁₆H₁₉NO₃). XLogP: 3.3 (indicative of moderate lipophilicity). Topological polar surface area: 39.7 Ų .
- Biological Activity :
(b) (E)-4-Bromo-N-(2,3,4-Trimethoxybenzylidene)aniline
- Structure : A Schiff base derivative with an imine bond (C=N) and bromo substitution at the 4-position. Adopts an E-configuration.
- Crystallography: Bond lengths: C–N = 1.28 Å; C–Br = 1.90 Å. Dihedral angles: Benzyl and aniline rings form a non-planar arrangement, influencing π-π stacking .
- Applications : Studied for anion sensing and antimicrobial activity due to electron-withdrawing bromo and methoxy groups .
(c) Dimethoxy-N-(2,3,4-Trimethoxybenzylidene)aniline
- Structure : Lacks one methoxy group compared to the target compound.
- Enzyme Inhibition :
Key Trends :
- Substituent Position : 2,3,4- vs. 3,4,5-trimethoxy substitution alters steric and electronic effects, impacting binding to biological targets like tubulin or AChE.
- Solubility : Hydrochloride salts (e.g., N-(3,4,5-trimethoxybenzyl)aniline hydrochloride) improve aqueous solubility for in vivo applications .
Biological Activity
N-(2,3,4-trimethoxybenzyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions. This substitution pattern is crucial as it influences the compound's reactivity and biological activity. The presence of methoxy groups enhances lipophilicity and may facilitate interactions with biological targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization . This action disrupts microtubule dynamics, which is essential for cell division. By interfering with the mitotic spindle formation, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a candidate for cancer treatment.
Molecular Targets
- Tubulin : Inhibits polymerization, leading to cell cycle arrest.
- Oxidative Stress Pathways : Potential interactions with enzymes involved in oxidative stress may contribute to its overall biological activity.
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. It has shown promising results in various cancer cell lines:
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa | Inhibition of cell proliferation | |
| A549 | Moderate antiproliferative activity | |
| MDA-MB-231 | Significant cytotoxicity |
In a study focusing on its cytotoxicity against cancer cells, this compound demonstrated effective inhibition of cell growth at micromolar concentrations.
Actoprotective Activity
In addition to its anticancer properties, a related compound (ALM-802), which incorporates this compound in its structure, was evaluated for its actoprotective effects on physical performance in mice. The study found that mice treated with ALM-802 showed a 68% increase in endurance compared to control groups after acute fatigue . This suggests potential applications in enhancing physical performance and recovery.
Comparative Analysis
To further understand the uniqueness of this compound's activity, it is beneficial to compare it with similar compounds:
| Compound | Structure | Activity |
|---|---|---|
| N-(3,4,5-trimethoxybenzyl)aniline | Different methoxy positions | Enhanced antitubulin activity |
| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Methyl group addition | Increased cytotoxicity |
The specific positioning of methoxy groups in this compound significantly affects its interaction with biological targets compared to these derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3,4-trimethoxybenzyl)aniline derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of aniline with 2,3,4-trimethoxybenzyl halides under acidic or catalytic conditions. For example, reductive amination using NaBH4 or catalytic hydrogenation yields derivatives with >85% purity . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Flash chromatography (10% EtOAc/hexanes) is effective for purification, achieving >95% purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- 1H NMR : Characteristic signals include aromatic protons (δ 6.4–7.0 ppm), methoxy groups (δ 3.8–4.3 ppm), and benzylidene protons (δ 4.2–4.3 ppm). Splitting patterns (e.g., doublets for para-substituted aromatic protons) validate regiochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve byproducts from incomplete alkylation .
Advanced Research Questions
Q. How does the substitution pattern on the aniline ring affect biological activity (e.g., tubulin inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that smaller substituents (e.g., methyl or fluoro groups) at the 4-position of the aniline ring enhance tubulin polymerization inhibition (IC50 = 3.5 µM) and cytotoxicity. Larger groups (e.g., tert-butyl) reduce potency due to steric hindrance. Use competitive binding assays (e.g., colchicine-site displacement) and molecular docking to validate interactions with β-tubulin .
Q. What computational strategies predict binding affinity and selectivity for targets like COX-2?
- Methodological Answer :
- Docking Studies : Glide or AutoDock Vina software models ligand-receptor interactions. For COX-2, prioritize hydrophobic interactions with Val523 and hydrogen bonds with Tyr355.
- MD Simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) to evaluate selectivity over COX-1 .
Q. How can researchers resolve contradictions between in vitro cytotoxicity data and computational predictions?
- Methodological Answer :
- Solubility Adjustments : Use PEG-400 or cyclodextrin formulations to improve aqueous solubility, which may mitigate false negatives in cytotoxicity assays .
- Orthogonal Assays : Validate tubulin inhibition via fluorescence-based polymerization assays and compare with MTT cell viability results to rule out off-target effects .
Q. What sustainable synthesis approaches reduce environmental impact while maintaining high yields?
- Methodological Answer :
- Micellar Catalysis : Use TPGS-750-M in water to replace organic solvents, achieving >80% yield with reduced waste.
- Solvent-Free Conditions : Mechanochemical grinding (ball milling) with catalytic K2CO3 minimizes solvent use and reaction time (2–4 hrs) .
Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions critical for activity?
- Methodological Answer : Single-crystal XRD analysis (e.g., triclinic P1 space group) reveals planar benzylidene-aniline moieties and key hydrogen bonds (e.g., C–H⋯O interactions with methoxy groups). Torsion angles (e.g., C9–N1–C1–C2 = −176.94°) inform conformational stability, which correlates with binding to hydrophobic protein pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
